molecular formula C10H9BrN2 B13550426 (6-Bromoquinolin-8-yl)methanamine

(6-Bromoquinolin-8-yl)methanamine

Cat. No.: B13550426
M. Wt: 237.10 g/mol
InChI Key: VHPSJNULSGHHON-UHFFFAOYSA-N
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Description

(6-Bromoquinolin-8-yl)methanamine is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an amine group at the 8th position of the quinoline ring makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromoquinolin-8-yl)methanamine typically involves the bromination of quinoline followed by the introduction of the methanamine group. One common method is the copper-catalyzed selective bromination of quinoline derivatives. For example, the reaction can be carried out in dimethyl sulfoxide (DMSO) at 100°C for 12 hours using a catalytic amount of copper(II) chloride (CuCl2) and potassium carbonate (K2CO3) as an additive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6-Bromoquinolin-8-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted quinoline derivatives.

Scientific Research Applications

(6-Bromoquinolin-8-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromoquinolin-8-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound without the bromine and methanamine groups.

    8-Aminoquinoline: Similar structure but without the bromine atom.

    6-Bromoquinoline: Lacks the methanamine group.

Uniqueness

(6-Bromoquinolin-8-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(6-bromoquinolin-8-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6,12H2

InChI Key

VHPSJNULSGHHON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CN)Br

Origin of Product

United States

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